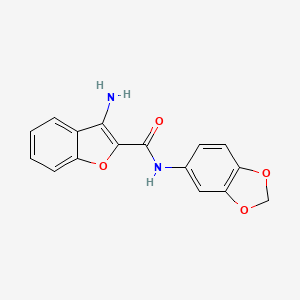

3-Amino-N-(1,3-Benzodioxol-5-yl)-1-benzofuran-2-carboxamid

Übersicht

Beschreibung

3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Diese Verbindung hat ein erhebliches Potenzial im Bereich der Krebsforschung gezeigt. Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-indolen mit 3-N-kondensierten Heteroaryl-Einheiten wurden basierend auf Literaturberichten über die Aktivität von Indolen gegen verschiedene Krebszelllinien entwickelt . Diese Verbindungen wurden synthetisiert und auf ihre Antitumoraktivität gegen Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphatische Leukämie (CCRF-CEM) Krebszelllinien untersucht .

Struktur-Wirkungs-Beziehung in der Antitumorforschung

Eine detaillierte Struktur-Wirkungs-Beziehungsstudie mündete in die Identifizierung von 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20, deren IC50-Werte gegen CCRF-CEM und MIA PaCa-2 im Bereich von 328 bis 644 nM lagen . Dies deutet darauf hin, dass die Verbindung weiter optimiert werden könnte, um ihre Antitumoraktivität zu verbessern.

Antitumoraktivität

Einige substituierte Benzofurane haben dramatische Antitumoraktivitäten gezeigt . So zeigte sich beispielsweise, dass Verbindung 36 signifikante wachstumshemmende Wirkungen auf Zellen hatte, mit Hemmungsraten in verschiedenen Arten von Krebszellen bei 10 μM der Verbindung 36 wie folgt: Leukämie K-562 und SR (Hemmungsrate: 56,84 % bzw. 60,89 %), nicht-kleinzelliges Lungenkarzinom NCI-H322M und NCI-H460 (Hemmungsrate: 40,87 % bzw. 80,92 %), Darmkrebs HCT-116, KM12 und SW-620 (Hemmungsrate: 72,14 %, 41,49 % bzw. 40,82 %), ZNS-Krebs SNB-75 und U251 (Hemmungsrate: 58,02 % bzw. 73,94 %), Melanom LOX IMVI und MDA-MB-435 (Hemmungsrate: 72,69 % bzw. 50,64 %) und Eierstockkrebs OVCAR-4 und OVCAR-8 (Hemmungsrate: 56,45 % bzw. 44,50 %) .

Antibakterielle Aktivität

Die 5- oder 6-Position des Kerns kann unsubstituiert sein, und Substituenten mit Halogenen, Nitro- und Hydroxylgruppen haben ebenfalls eine potente antibakterielle Aktivität gezeigt . Dies deutet darauf hin, dass die Verbindung weiter auf ihr Potenzial für antibakterielle Anwendungen untersucht werden könnte.

Antioxidative Aktivität

Benzofuranverbindungen haben sich als starke antioxidative Aktivitäten gezeigt . Dies deutet darauf hin, dass die Verbindung weiter auf ihr Potenzial für antioxidative Anwendungen untersucht werden könnte.

Antivirale Aktivität

Benzofuranverbindungen haben sich als starke antivirale Aktivitäten gezeigt . Dies deutet darauf hin, dass die Verbindung weiter auf ihr Potenzial für antivirale Anwendungen untersucht werden könnte.

Wirkmechanismus

Target of Action

The primary targets of 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide are microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .

Mode of Action

3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide interacts with its targets by modulating microtubule assembly. This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division. By interacting with tubulin, it disrupts the normal function of microtubules, which are essential for cell division. This disruption leads to mitotic blockade and cell apoptosis .

Result of Action

The result of the action of 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide is cell cycle arrest at the S phase and induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells.

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide is not yet clear. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

3-amino-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c17-14-10-3-1-2-4-11(10)22-15(14)16(19)18-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFYBHHRGOBBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)

![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)

![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)